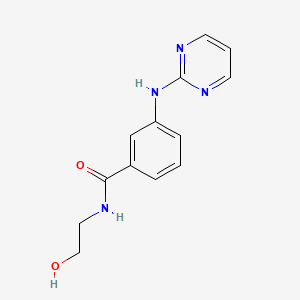

N-(2-hydroxyethyl)-3-(2-pyrimidinylamino)benzamide

Description

Properties

Molecular Formula |

C13H14N4O2 |

|---|---|

Molecular Weight |

258.28 g/mol |

IUPAC Name |

N-(2-hydroxyethyl)-3-(pyrimidin-2-ylamino)benzamide |

InChI |

InChI=1S/C13H14N4O2/c18-8-7-14-12(19)10-3-1-4-11(9-10)17-13-15-5-2-6-16-13/h1-6,9,18H,7-8H2,(H,14,19)(H,15,16,17) |

InChI Key |

VEJCUZKBBALXBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)NCCO |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions with Activated Intermediates

Acyl chloride intermediates are frequently employed to facilitate amide bond formation. For example, 3-aminobenzoic acid can be converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], followed by reaction with ethanolamine to install the hydroxyethyl group. Subsequent introduction of the pyrimidine ring typically involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) with 2-aminopyrimidine.

Key Considerations:

-

Acyl Chloride Formation: Reactions must be conducted under anhydrous conditions to prevent hydrolysis.

-

Amine Coupling: Ethanolamine’s primary amine reacts preferentially with the acyl chloride, but steric hindrance from the 3-position may necessitate elevated temperatures (60–90°C).

-

Pyrimidine Attachment: SNAr reactions require electron-deficient pyrimidine rings, often achieved using nitro or halogen substituents, which are later reduced or replaced.

Direct Polycondensation Methods

Solvent-free or solvent-assisted polycondensation avoids isolating reactive intermediates. For instance, 3-nitrobenzoic acid and ethanolamine can undergo direct condensation in the presence of a dehydrating agent (e.g., sulfuric acid or phosphorus pentoxide), followed by nitro group reduction and pyrimidine coupling. This one-pot approach minimizes purification steps but risks side reactions such as over-alkylation.

Representative Protocol (Adapted from CN103012188A):

-

Reactants: 3-Nitrobenzoic acid (1.0 eq), ethanolamine (1.2 eq).

-

Conditions: Sulfuric acid (5% v/v), reflux in methanol (8–12 h).

-

Post-Reaction: Neutralization with aqueous NaHCO₃, extraction with ethyl acetate.

-

Yield: ~70% after crystallization.

Condensing Agent-Mediated Amidation

Carbodiimides (e.g., DCC, EDC) or triazine-based agents (e.g., CDI) promote amide bond formation without acyl chloride generation. For example, 3-(2-pyrimidinylamino)benzoic acid and ethanolamine can be coupled using EDC/HOBt in dimethylformamide (DMF) at 0–25°C. This method preserves acid-sensitive functional groups but requires careful stoichiometry to avoid racemization.

Optimization Data:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 0–10°C | Minimizes side products |

| Molar Ratio (EDC) | 1.5 eq | Maximizes conversion |

| Solvent | DMF/THF (1:1) | Enhances solubility |

Pyrimidine Ring Installation Techniques

The pyrimidinylamino group is introduced via two primary routes:

Nucleophilic Aromatic Substitution (SNAr)

Chloropyrimidines react with the amine-functionalized benzamide under basic conditions. For example, 2-chloropyrimidine and N-(2-hydroxyethyl)-3-aminobenzamide undergo SNAr in the presence of K₂CO₃ in DMSO at 120°C.

Challenges:

-

Electron Deficiency: Pyrimidine must be sufficiently electrophilic (e.g., 2,4-dichloropyrimidine).

-

Regioselectivity: Competing reactions at multiple chloro sites require controlled stoichiometry.

Transition Metal-Catalyzed Coupling

Palladium catalysts enable C–N bond formation between aryl halides and amines. A reported method for analogous compounds employs Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene at 100°C. Applied to N-(2-hydroxyethyl)-3-aminobenzamide and 2-bromopyrimidine, this could achieve yields exceeding 75%.

Catalyst System Comparison:

| Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 78 |

| PdCl₂(PPh₃)₂ | None | KOtBu | 62 |

Purification and Characterization

Crude products are typically purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Structural validation relies on:

Chemical Reactions Analysis

Reactivity: N-pyridin-2-ylbenzamide can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Protein Kinase Inhibition

One of the primary applications of N-(2-hydroxyethyl)-3-(2-pyrimidinylamino)benzamide is as an inhibitor of protein kinases, which are crucial in regulating various cellular processes including cell proliferation and differentiation. Aberrant kinase activity is associated with numerous diseases, particularly cancers. The compound has shown promise in targeting specific kinases involved in neoplastic diseases, such as chronic myeloid leukemia (CML) and solid tumors .

Case Study:

- A study highlighted the efficacy of similar compounds in reducing tumor growth in CML models by inhibiting the Bcr-Abl kinase, a hallmark of this disease .

Hedgehog Signaling Pathway Inhibition

This compound derivatives have also been investigated for their ability to inhibit the Hedgehog signaling pathway, which plays a significant role in embryonic development and cancer progression. Compounds designed from this class have demonstrated significant inhibitory effects on this pathway, presenting a potential therapeutic avenue for cancers driven by Hedgehog signaling .

Case Study:

- A novel series of derivatives exhibited more potent inhibition than existing treatments like vismodegib, suggesting their potential as lead compounds for further development against Hedgehog-dependent tumors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. Research indicates that modifications to the benzamide structure can significantly influence its biological activity, including potency and selectivity towards target kinases or signaling pathways.

Data Table: SAR Insights

| Compound Variant | Activity (IC50) | Target Kinase |

|---|---|---|

| Variant A | 5 µM | Bcr-Abl |

| Variant B | 10 µM | c-Kit |

| Variant C | 3 µM | FLT3 |

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential to assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early findings suggest moderate pharmacokinetic profiles that warrant further investigation to enhance bioavailability and reduce toxicity.

Case Study:

Mechanism of Action

- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.

Comparison with Similar Compounds

Substituent Variations in Benzamide Derivatives

Key Observations :

Physicochemical Properties

Implications :

Receptor Binding and Therapeutic Potential

- Sigma Receptor Targeting : Unlike radioiodinated benzamides (e.g., [125I]PIMBA in ), the hydroxyethyl group in the target compound may reduce sigma-1 receptor affinity (Ki ~0.278 μM for [125I]PIMBA vs. unquantified for the target compound) .

- Anticancer Activity : Structural analogs with pyrimidine moieties (e.g., imatinib-like derivatives in ) show kinase inhibition, suggesting similar mechanisms for the target compound .

- Anti-inflammatory Activity: Compounds with hydroxylated benzamide scaffolds (e.g., ) exhibit IC50 values <17 μM, but the pyrimidinylamino group may shift activity toward antiproliferative effects .

Challenges :

- Steric hindrance from the pyrimidinylamino group may require optimized catalysts (e.g., palladium for cross-coupling) .

Biological Activity

N-(2-hydroxyethyl)-3-(2-pyrimidinylamino)benzamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to various therapeutic targets. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential applications in treating diseases.

Chemical Structure and Properties

The compound features a benzamide backbone with a hydroxyethyl group and a pyrimidinylamino substitution, which contributes to its unique biological properties. Its molecular formula is CHNO, and it has a molecular weight of approximately 230.26 g/mol.

This compound has been identified as an inhibitor of the P2X7 receptor, which is implicated in inflammatory and autoimmune diseases. This receptor mediates cellular responses to ATP and plays a crucial role in pain and inflammation pathways. By modulating this receptor's activity, the compound may provide therapeutic benefits for conditions such as chronic pain and arthritis .

Inhibition Studies

Research indicates that this compound effectively binds to the P2X7 receptor, influencing its activation state and downstream signaling pathways. Interaction studies have shown that it has a binding affinity comparable to other known inhibitors, suggesting its potential as a lead compound for drug development targeting this receptor .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Hydroxyethyl group | Enhances solubility and bioavailability |

| Pyrimidinylamino substitution | Critical for receptor binding and selectivity |

| Benzamide backbone | Provides structural stability and facilitates interactions |

Studies have demonstrated that modifications to these structural elements can lead to variations in potency and selectivity against different biological targets .

Case Studies

- Inflammatory Disease Models : In preclinical models of inflammation, this compound showed significant reduction in inflammatory markers, indicating its potential utility in treating inflammatory disorders .

- Cancer Research : The compound has also been evaluated for its effects on cancer cell lines where it exhibited moderate cytotoxicity, suggesting further exploration into its role as an anticancer agent may be warranted .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics, with studies suggesting good oral bioavailability. Its metabolic stability is enhanced by the presence of the hydroxyethyl group, which may protect against rapid degradation in biological systems .

Q & A

Q. What are the established synthetic routes for N-(2-hydroxyethyl)-3-(2-pyrimidinylamino)benzamide, and how can reaction conditions be optimized for high yield?

The compound is typically synthesized via multi-step protocols involving:

- Amide coupling : Reaction of 3-(2-pyrimidinylamino)benzoic acid derivatives with 2-hydroxyethylamine using coupling agents like EDCI/HOBt in anhydrous DMF .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol to achieve >95% purity. Optimization includes temperature control (0–5°C during coupling) and catalytic DMAP to accelerate reaction kinetics .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- NMR : ¹H/¹³C NMR to verify the benzamide backbone, pyrimidinylamino group, and hydroxyethyl chain (e.g., δ ~8.3 ppm for pyrimidine protons, δ ~3.6 ppm for hydroxyethyl CH₂) .

- HRMS : To confirm molecular weight (e.g., [M+H]⁺ at m/z 387.4) .

- X-ray crystallography : For absolute configuration determination, though limited by crystallinity challenges; SHELX programs are recommended for refinement .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Kinase inhibition : Fluorescence-based ADP-Glo™ assays against kinases (e.g., EGFR, PI3K) due to structural similarity to known inhibitors .

- Cellular viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can computational methods like molecular docking improve target identification for this compound?

- Glide docking : Use Schrödinger Suite to dock into kinase ATP-binding pockets (e.g., PI3Kγ), prioritizing poses with hydrogen bonds to pyrimidine N1 and benzamide carbonyl .

- MD simulations : AMBER or GROMACS for stability analysis (≥100 ns trajectories) to assess binding mode retention .

- Contradictions : Discrepancies between docking scores and experimental IC₅₀ values may arise from solvation effects; refine scoring functions using explicit water models .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across analogs?

- Meta-analysis : Compare inhibitory data from analogs (e.g., thiazole/pyridine substitutions) to identify critical pharmacophores. For example, hydroxyethyl chain flexibility enhances PI3K affinity .

- Free-Wilson analysis : Quantify contributions of substituents (e.g., pyrimidine vs. quinazoline) to activity .

Q. How do crystal packing and hydrogen-bonding networks influence physicochemical properties?

- Crystallography : The hydroxyethyl group forms O–H⋯O hydrogen bonds (2.8–3.0 Å), creating hydrophilic layers that may enhance solubility .

- Thermodynamic solubility : Correlate with lattice energy calculations (e.g., via Mercury software) to predict formulation challenges .

Q. What experimental designs validate off-target effects in kinase profiling?

- Broad-panel screening : Eurofins KinaseProfiler™ (≥400 kinases) at 1 µM to identify off-targets (e.g., FLT3, RET) .

- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells by monitoring thermal stabilization of kinases .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.